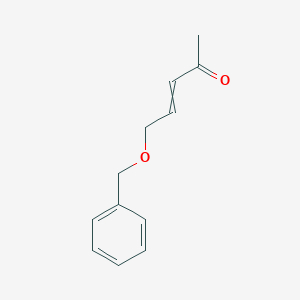

5-benzyloxypent-3-en-2-one

Description

5-Benzyloxypent-3-en-2-one is a substituted enone featuring a benzyloxy group at the 5-position of a pent-3-en-2-one backbone. This compound belongs to the class of α,β-unsaturated ketones, which are widely studied for their reactivity in conjugate additions, cycloadditions, and as intermediates in organic synthesis .

Properties

CAS No. |

60656-88-4 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-phenylmethoxypent-3-en-2-one |

InChI |

InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3 |

InChI Key |

CFZZYECNEFOQSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .

Industrial Production Methods

Industrial production of 5-benzyloxypent-3-en-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pentenone can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong acids or bases depending on the desired substitution.

Major Products

The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.

Scientific Research Applications

5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

3-Ethoxy-5-benzyl-2-cyclopentene-1-one

- Structure: Cyclopentenone core with ethoxy and benzyl substituents.

- Key Differences: The cyclic structure (cyclopentenone) enhances ring strain, increasing reactivity in Diels-Alder reactions compared to the linear 5-benzyloxypent-3-en-2-one. The ethoxy group at position 3 is a stronger electron donor than benzyloxy, altering electron density in the enone system .

- Applications : Used in fragrance synthesis and as a building block for natural product analogs (e.g., prostaglandins) .

5-(2,2,3-Trimethylcyclopent-3-en-1-yl)pent-3-en-2-one

3-Benzyl-2-hydroxycyclopent-2-en-1-one

- Structure: Cyclic enone with benzyl and hydroxyl substituents.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents relative to 5-benzyloxypent-3-en-2-one. Acidic α-hydrogens (due to the enolizable hydroxyl group) facilitate tautomerization, which is absent in the non-hydroxylated target compound .

- Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors .

3-(1-Hydroxypent-2-en-3-yl)phenol

- Structure: Phenol derivative with an unsaturated hydroxypentenyl chain.

- Key Differences: The phenolic –OH group confers antioxidant properties, unlike the neutral benzyloxy group in 5-benzyloxypent-3-en-2-one. Extended conjugation in the unsaturated chain may shift UV-Vis absorption maxima .

- Applications : Investigated for antioxidant and anti-inflammatory activities in biomedical research .

Structural and Reactivity Comparison Table

Research Findings and Implications

- Electronic Effects: The benzyloxy group in 5-benzyloxypent-3-en-2-one likely deactivates the enone system slightly compared to ethoxy or hydroxyl groups, directing nucleophilic attacks to specific positions .

- Steric Considerations: Linear enones (e.g., 5-benzyloxypent-3-en-2-one) generally exhibit greater conformational flexibility than cyclic analogs, enabling diverse reaction pathways .

- Synthetic Utility: Benzyloxy-protected enones are often used in multi-step syntheses due to the ease of deprotection under hydrogenolysis conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.